Cas no 1428378-69-1 (3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)

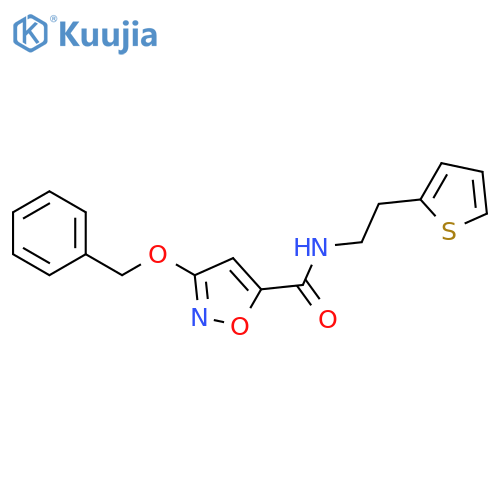

1428378-69-1 structure

商品名:3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide

3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide

- 3-phenylmethoxy-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide

- 1428378-69-1

- 3-(benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

- AKOS024554232

- VU0547346-1

- F6404-4973

- 3-(BENZYLOXY)-N-[2-(THIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE

-

- インチ: 1S/C17H16N2O3S/c20-17(18-9-8-14-7-4-10-23-14)15-11-16(19-22-15)21-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,18,20)

- InChIKey: KQDRADMTKBJUMA-UHFFFAOYSA-N

- ほほえんだ: O1C(C(NCCC2SC=CC=2)=O)=CC(OCC2=CC=CC=C2)=N1

計算された属性

- せいみつぶんしりょう: 328.08816355g/mol

- どういたいしつりょう: 328.08816355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 92.6Ų

3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6404-4973-10mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-20mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-40mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-2μmol |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-5μmol |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-25mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-15mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-3mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-50mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4973-1mg |

3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |

1428378-69-1 | 1mg |

$54.0 | 2023-09-09 |

3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1428378-69-1 (3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量